molecular formula C6H10N2O3 B2694865 Methyl 6-oxopiperazine-2-carboxylate CAS No. 234109-20-7

Methyl 6-oxopiperazine-2-carboxylate

Cat. No.: B2694865
CAS No.: 234109-20-7
M. Wt: 158.157
InChI Key: YPHRCQHMSQLRIC-UHFFFAOYSA-N
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Description

Methyl 6-oxopiperazine-2-carboxylate (CAS 234109-20-7) is a versatile white solid piperazine derivative serving as a key synthetic building block in organic and medicinal chemistry . Its molecular formula is C6H10N2O3 with a molecular weight of 158.16 g/mol . This compound is a valuable precursor for constructing more complex molecules, particularly those featuring the 2-oxopiperazine framework, which is a privileged structure found in numerous biologically active compounds and pharmaceuticals . In research and development, it finds significant application as an intermediate in the synthesis of functionalized 2-oxopiperazines, which are investigated as potential protease inhibitors , helix mimetics for modulating protein-protein interactions (PPIs) , and other therapeutic agents. The compound's utility is enhanced by its ability to project diverse functional groups, making it a valuable scaffold for generating molecular diversity in drug discovery efforts . It is also studied for its specific interactions with biological targets and its potential role in modulating enzyme activity and receptor binding . Handling and Storage: This compound requires careful handling. It should be stored sealed in a dry environment, protected from light, and kept in a freezer at -20°C to ensure stability . Safety information indicates it may cause skin, eye, and respiratory irritation . Notice: This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRCQHMSQLRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Oxopiperazine 2 Carboxylate and Analogues

Classical and Contemporary Approaches to Oxopiperazine Ring Construction

The construction of the oxopiperazine ring has been approached through various classical and contemporary synthetic methodologies. A common classical approach involves the cyclization of a linear precursor containing the requisite diamine and carboxylic acid functionalities. One such method is the intramolecular aminolysis of an ester. For instance, the synthesis of a racemic substituted methyl 6-oxopiperidine-2-carboxylate (B1261032) has been achieved through a sequence involving the reaction of meso dimethyl-α,α′-dibromoadipate with sodium azide (B81097), followed by a palladium-on-carbon catalyzed hydrogenation which facilitates an intramolecular aminolysis to form the lactam ring. researchgate.net

Contemporary approaches often focus on improving efficiency, diversity, and stereocontrol. A facile and versatile method for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates has been developed. rsc.org This multi-step sequence begins with a Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate. The resulting adduct is then acylated with α-bromo acid chlorides, followed by a ring-closing twofold nucleophilic substitution with another amine to furnish the desired oxopiperazine core. rsc.org This method allows for significant variability in the substituents at the N1, N4, and C3 positions of the oxopiperazine ring.

Another contemporary strategy involves the double reductive amination of dicarbonyl compounds, which has proven to be a straightforward method for constructing the piperidine (B6355638) skeleton, a core component of oxopiperazines. nih.gov This approach is particularly useful for the synthesis of polyhydroxylated piperidines and can be adapted for oxopiperazine synthesis.

Stereoselective Synthesis of 6-oxopiperazine-2-carboxylate Derivatives

The biological activity of oxopiperazine-containing molecules is often highly dependent on their stereochemistry. nih.gov Consequently, significant research has been directed towards the development of stereoselective methods for the synthesis of 6-oxopiperazine-2-carboxylate derivatives.

Enantioselective Pathways via Catalytic Asymmetric Reactions

Catalytic asymmetric synthesis represents a powerful tool for establishing chirality in the oxopiperazine ring system. While specific examples for methyl 6-oxopiperazine-2-carboxylate are not extensively detailed, the principles of catalytic asymmetric hydrogenation and other enantioselective transformations are broadly applicable. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This approach could potentially be adapted for the synthesis of enantiomerically enriched 6-oxopiperazine-2-carboxylates.

The development of novel chiral catalysts is central to this field. Chiral dirhodium catalysts have been successfully employed for site-selective and stereoselective activation of tertiary C–H bonds, a strategy that can be envisioned for the enantioselective functionalization of pre-formed oxopiperazine rings. nih.gov Furthermore, the use of chiral ligands in combination with metal catalysts, such as chiral Ni(II) complexes of Schiff bases, has emerged as a leading methodology for the asymmetric synthesis of various amino acids, which are key precursors for oxopiperazines. researchgate.net

Diastereoselective Control in Oxopiperazine Synthesis

Diastereoselective synthesis of oxopiperazines often relies on substrate control, where the stereochemistry of the starting materials dictates the stereochemical outcome of the final product. A versatile and highly diastereoselective synthesis of 1,3,4-trisubstituted-2-oxopiperazines has been reported, which can be utilized in the preparation of peptidomimetics. nih.gov This method involves the regio- and diastereoselective C3-alkylation of an enantiomerically pure alcohol derived from (1'S)-4-(tert-butoxycarbonyl)-1-[1'-phenylmethyloxymethyl-2'-[(tert-butyldimethylsilyl)oxy]ethyl]-2-oxopiperazine, yielding either the (3R)- or (3S)-diastereomer with high purity. nih.gov

Another example of diastereoselective control is observed in the synthesis of 6-oxoperhydropyridazine-3-carboxylic acid derivatives, which are structurally related to oxopiperazines. In this case, α,β-didehydroglutamates are diastereoselectively transformed into the cyclic amino acid derivatives. ethz.chresearchgate.net The relative stereochemistry of substituents on the heterocyclic core can be controlled through the reaction conditions. For example, in the synthesis of a substituted methyl 6-oxopiperidine-2-carboxylate from a meso-dibromo-adipate, successive SN2 reactions followed by cyclization lead to a cis configuration of the substituents. researchgate.net

The following table summarizes examples of diastereoselective syntheses of oxopiperazine and related heterocyclic derivatives.

Starting MaterialReagents and ConditionsProductDiastereomeric Ratio/ExcessReference
meso Dimethyl-α,α′-dibromoadipate1. 5-Phenyl-1H-tetrazole, 2. NaN3, 3. H2, Pd/CRacemic methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate5:1 (cis/trans) researchgate.net
(1'S)-4-(tert-butoxycarbonyl)-1-[1'-phenylmethyloxymethyl-2'-[(tert-butyldimethylsilyl)oxy]ethyl]-2-oxopiperazine1. O-deprotection, 2. C3-alkylation(3R)- or (3S)-1,3,4-trisubstituted-2-oxopiperazinesHigh diastereomeric purity nih.gov
α,β-DidehydroglutamatesNot specified6-Oxoperhydropyridazine-3-carboxylic acid derivativesDiastereoselective ethz.chresearchgate.net

Chiral Pool Synthesis Utilizing Amino Acid Precursors

The use of readily available, enantiomerically pure starting materials from the chiral pool, particularly amino acids, is a cornerstone of stereoselective synthesis. rsc.orgresearchgate.net Proteinogenic α-amino acids offer orthogonal functional groups (amino and carboxylic acid) that can be strategically manipulated to form heterocyclic rings. rsc.org The inherent chirality of the amino acid is transferred to the final oxopiperazine product, ensuring a high degree of enantiopurity.

This strategy has been widely employed in the synthesis of polysubstituted piperazines and oxopiperazines. nih.gov For example, a scalable route to orthogonally protected 2-oxopiperazines has been developed using diamines derived from natural amino acids as key intermediates. nih.gov The stereochemistry of the final compounds is directly dependent on the configuration of the starting amino acid. nih.gov This approach is advantageous as it avoids the need for asymmetric catalysis or chiral resolution steps.

Cyclization Strategies for Oxopiperazine-2-carboxylate Formation

The key step in the synthesis of oxopiperazine-2-carboxylates is the formation of the heterocyclic ring. Various cyclization strategies have been developed to achieve this transformation efficiently. Intramolecular lactamization is a common and effective method. This can be achieved through the cyclization of a linear precursor that contains both an amine and an ester or carboxylic acid functionality. For example, catalytic hydrogenation of a molecule containing both an azide and an ester can lead to the in situ formation of an amine which then undergoes intramolecular aminolysis to form the oxopiperazine ring. researchgate.net

Reductive amination is another powerful tool for ring formation. google.comresearchgate.netmdpi.commdpi.com Double reductive amination, in particular, provides a direct route to the piperidine skeleton from dicarbonyl compounds and an amine source. nih.gov This method can be adapted for the synthesis of oxopiperazines by using appropriate starting materials that will lead to the desired oxo-functionality after cyclization.

Aza-annulation reactions also provide a pathway to oxopiperazine precursors. For instance, the aza-annulation of chiral β-enamino esters with acryloyl chloride has been used to synthesize chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, which are closely related to the target structure.

The table below highlights different cyclization strategies for the formation of oxopiperazine and related heterocyclic rings.

Cyclization StrategyPrecursor TypeKey ReactionProductReference
Intramolecular AminolysisAzido-esterCatalytic Hydrogenation (Pd/C)6-Oxopiperidine-2-carboxylate derivative researchgate.net
Double Nucleophilic SubstitutionAcyclic bishalideRing-closing with an amine5-Oxopiperazine-2-carboxylate rsc.org
Double Reductive AminationDicarbonyl compound and amineReductive aminationPolyhydroxypiperidine nih.gov
Aza-annulationβ-Enamino ester and acryloyl chloride[4+2] cycloaddition6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Palladium-Catalyzed Reactions in Oxopiperazine Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application extends to the construction of heterocyclic systems like oxopiperazines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are highly effective for the functionalization of heterocyclic cores. For instance, 4-bromo-substituted 6H-1,2-oxazines can be readily coupled with various boronic acids or terminal alkynes in the presence of a palladium catalyst to introduce aryl or alkynyl substituents.

Palladium catalysts are also employed in cyclization reactions. A palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted aza[3.1.0]bicycles. ethz.ch This type of oxidative amination could be conceptually applied to the synthesis of oxopiperazine rings from appropriately designed acyclic precursors. Furthermore, palladium-catalyzed decarboxylative cyclizations of vinyl oxazinones have been shown to produce vinyl azetidines and substituted piperidines, demonstrating the utility of palladium in forming nitrogen-containing rings.

The following table provides examples of palladium-catalyzed reactions used in the synthesis of nitrogen-containing heterocycles.

Reaction TypeSubstrateCatalyst/ReagentsProductReference
Suzuki-Miyaura Coupling4-Bromo-6H-1,2-oxazine and phenylboronic acidPd(PPh3)4, Na2CO34-Phenyl-6H-1,2-oxazine
Sonogashira Coupling4-Bromo-6H-1,2-oxazine and terminal alkynePdCl2(PPh3)2, CuI, Et3N4-Alkynyl-6H-1,2-oxazine
Asymmetric HydrogenationPyrazin-2-olPalladium catalystChiral piperazin-2-one rsc.org
Intramolecular aza-Wacker CyclizationVinyl cyclopropanecarboxamidePd(PPh3)2Cl2, K2CO3, O2Aza[3.1.0]bicycle ethz.ch
Decarboxylative CyclizationVinyl benzoxazinonePd(PPh3)4Dihydroquinoline

Emerging Synthetic Routes to Functionalized Oxopiperazine Derivatives

The synthesis of functionalized oxopiperazine derivatives, including this compound, is an area of active research driven by the prevalence of the piperazine (B1678402) core in medicinal chemistry. rsc.org Traditional synthetic methods are continually being supplemented and replaced by novel strategies that offer improved efficiency, stereoselectivity, and molecular diversity. These emerging routes are critical for accessing complex analogues for drug discovery and development.

One of the significant modern approaches is the use of multi-component reactions (MCRs). A notable example is a three-component, one-pot condensation that directly yields 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters. researchgate.net This method involves the reaction of aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester, demonstrating high efficiency and applicability to a variety of substrates, making it well-suited for combinatorial chemistry. researchgate.net

Another innovative strategy involves cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. A recently developed cascade process for preparing piperazinone derivatives utilizes a double nucleophilic substitution. bohrium.com This transformation employs an electrophilic alkyl halide and an allene (B1206475) as a masked electrophile in a reaction catalyzed by Ag(I)/Pd(II) complexes. bohrium.com The methodology has been optimized by testing various bases, solvents, and catalyst systems to achieve yields typically in the range of 50-90%. bohrium.com The reaction tolerates a wide array of functional groups on both the aryl iodide and amine starting materials, highlighting its versatility. bohrium.com

Visible-light photoredox catalysis has also emerged as a powerful tool for the C-H functionalization and synthesis of piperazine derivatives under mild conditions. organic-chemistry.orgmdpi.com The CarboxyLic Amine Protocol (CLAP) is a prime example, based on a decarboxylative cyclization between various aldehydes and an amino-acid-derived diamine. mdpi.com This process uses an iridium-based photoredox catalyst to generate an α-aminyl radical, which then cyclizes with an intermediate imine to form diverse C2-substituted piperazines. mdpi.com

Furthermore, advances in asymmetric synthesis have led to highly diastereoselective methods for producing chiral piperazine derivatives. An intramolecular palladium-catalyzed hydroamination reaction serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This approach utilizes aminoalkene substrates synthesized from homochiral cyclic sulfamidates, which are derived from amino acids. organic-chemistry.org The resulting trans-substituted piperazine products are formed with high diastereoselectivity. rsc.orgorganic-chemistry.org

These emerging routes represent a significant step forward in the synthesis of complex and functionally diverse oxopiperazine derivatives, providing efficient pathways to novel chemical entities with potential therapeutic applications.

Table 1: Scope of the Three-Component Reaction for the Synthesis of 6-Oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic Acid Methyl Esters researchgate.net

EntryAldehydeAmineProduct Yield (%)
1BenzaldehydeBenzylamine>20%
24-ChlorobenzaldehydeBenzylamine>20%
34-MethoxybenzaldehydeBenzylamine>20%
4IsobutyraldehydeBenzylamine5-20%
5BenzaldehydeCyclohexylamine>20%
6BenzaldehydeAllylamine<5%

Table 2: Substrate Scope for Ag(I)/Pd(II)-Catalyzed Cascade Synthesis of Piperazinones bohrium.com

EntryAryl IodideAmineProduct Yield (%)
1IodobenzeneBenzylamine85
24-IodotolueneBenzylamine88
34-IodoanisoleBenzylamine91
4Methyl 4-iodobenzoateBenzylamine75
5Iodobenzene(4-Methoxyphenyl)methanamine90
6IodobenzeneCyclohexylmethanamine65

Reactivity and Derivatization of Methyl 6 Oxopiperazine 2 Carboxylate Scaffolds

Electrophilic and Nucleophilic Functionalization of the Oxopiperazine Core

The oxopiperazine core of methyl 6-oxopiperazine-2-carboxylate possesses both nucleophilic and electrophilic sites, allowing for a diverse range of functionalization reactions. The secondary amine nitrogen atoms (N1 and N4) are nucleophilic and can readily react with various electrophiles. Conversely, the carbonyl group of the lactam at position 6 provides an electrophilic site for nucleophilic attack.

Electrophilic Functionalization:

The nitrogen atoms of the piperazine (B1678402) ring can be functionalized through reactions with a variety of electrophiles, including alkylating and acylating agents. N-alkylation is a common strategy to introduce diverse substituents, which can significantly influence the molecule's biological activity and physicochemical properties. organic-chemistry.orgnih.govnih.gov The choice of base and solvent can influence the regioselectivity of N-alkylation in related heterocyclic systems. nih.gov Similarly, N-acylation can be achieved using acyl chlorides or other activated carboxylic acid derivatives, leading to the formation of N-acylpiperazinones. core.ac.uk

Nucleophilic Functionalization:

The lactam carbonyl group is susceptible to nucleophilic attack, although it is generally less reactive than the ester carbonyl. Strong nucleophiles, such as organometallic reagents, can add to the carbonyl carbon. Furthermore, the oxopiperazine ring can participate in Michael additions if an appropriate Michael acceptor is present as a substituent. wikipedia.orgorganic-chemistry.orgnih.gov The conjugate addition of nucleophiles is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Electrophilic and Nucleophilic Functionalization of Oxopiperazine Scaffolds
Reaction TypeReagents and ConditionsProduct TypeKey Observations
N-AlkylationAlkyl halides, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)N-Alkyl-6-oxopiperazine-2-carboxylatesRegioselectivity can be an issue; protection strategies may be required. nih.gov
N-AcylationAcyl chlorides, Base (e.g., Et3N), Solvent (e.g., CH2Cl2)N-Acyl-6-oxopiperazine-2-carboxylatesGenerally proceeds with high yield. core.ac.uk
Michael Additionα,β-Unsaturated carbonyl compounds, BaseC-Alkylated oxopiperazine derivativesForms a new C-C bond at the β-carbon of the Michael acceptor. wikipedia.orgorganic-chemistry.orgnih.gov

Stereoselective Alkylation Studies at Chiral Centers

The presence of a chiral center at the C2 position of this compound makes stereoselective alkylation a critical aspect of its derivatization, enabling the synthesis of enantiomerically pure and diastereomerically enriched compounds. The stereochemical outcome of these reactions is often influenced by the existing stereocenter, the nature of the protecting groups on the nitrogen atoms, and the reaction conditions.

Studies on related 2-oxopiperazine systems have demonstrated that the alkylation of enolates generated from these scaffolds can proceed with high diastereoselectivity. The use of a chiral auxiliary attached to one of the nitrogen atoms can effectively control the facial selectivity of the incoming electrophile. Quantum chemistry calculations on the alkylation of 3-substituted-2-oxopiperazines predict a high preference for the exo product, with a calculated ratio of 98:2. nih.gov This stereoselectivity is attributed to a combination of steric hindrance and conformational control of the piperazine ring. nih.gov

In the context of N-Boc protected piperazin-2-ones, palladium-catalyzed decarboxylative allylic alkylation has been developed to synthesize chiral α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity. nih.govrsc.org This method allows for the creation of a quaternary stereocenter at the α-position.

Table 2: Stereoselective Alkylation of Chiral Oxopiperazine Scaffolds
SubstrateReactionReagents and ConditionsProductStereoselectivity
N-Boc-piperazin-2-one derivativeDecarboxylative Asymmetric Allylic AlkylationPd catalyst, Chiral ligand (PHOX), Hexanes-Tolueneα,α-disubstituted piperazin-2-oneHigh enantioselectivity. nih.govrsc.org
3-Substituted-2-oxopiperazineAlkylation of enolateMethyl chloride3-Methyl-3-substituted-2-oxopiperazinePredicted exo:endo ratio of 98:2. nih.gov

Formation of Annelated and Polycyclic Oxopiperazine Systems

The inherent reactivity of the this compound scaffold can be harnessed to construct more complex, fused heterocyclic systems. These annelated and polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to enhanced binding affinity and selectivity for biological targets.

One approach to forming annelated systems involves the reaction of a derivative, methyl (3-oxopiperazin-2-ylidene)acetate, with N-arylmaleimides. In the presence of catalytic amounts of acetic acid, this reaction proceeds as a C-N-dinucleophilic addition to yield methyl-1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. This transformation effectively builds a pyridone ring fused to the oxopiperazine core.

Interestingly, under an excess of acetic acid, the reaction pathway shifts to a 1,3-dipolar cycloaddition. The tautomeric form of the starting material, methyl (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate, acts as the 1,3-dipole, reacting with the N-arylmaleimide to form a novel polycyclic system: methyl-2-aryl-1,3,8-trioxodecahydro-1H-pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylates. This demonstrates the tunable reactivity of the oxopiperazine scaffold, allowing access to diverse fused ring systems by simply modifying the reaction conditions.

The synthesis of various pyrrolo[1,2-a]quinoxaline (B1220188) and pyrido[1,2-a]pyrimidine (B8458354) derivatives, which are structurally related fused systems, has also been reported through different synthetic strategies, highlighting the importance of these bicyclic scaffolds. nih.govrsc.orgecust.edu.cnmdpi.comresearchgate.netnih.govresearchgate.net

Table 3: Formation of Annelated Oxopiperazine Systems
Starting Material DerivativeReagentConditionsProduct
Methyl (3-oxopiperazin-2-ylidene)acetateN-ArylmaleimideBoiling methanol, catalytic acetic acidMethyl-1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Methyl (3-oxopiperazin-2-ylidene)acetateN-ArylmaleimideMethanol:acetic acid (1:1)Methyl-2-aryl-1,3,8-trioxodecahydro-1H-pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylate

Transformational Chemistry of Ester and Amide Moieties

The ester and amide functionalities within this compound provide additional handles for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Ester Transformations:

The methyl ester group can undergo a variety of classical transformations. Hydrolysis of the ester, typically under basic conditions, yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to form new amide bonds, a reaction of fundamental importance in medicinal chemistry. nih.govresearchgate.netnih.govuantwerpen.bersc.org Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.commasterorganicchemistry.comharvard.edudavuniversity.orgquora.com This alcohol can then be further functionalized. Transesterification with other alcohols is also a possibility under appropriate catalytic conditions. Furthermore, the ester can react with organometallic reagents, such as Grignard reagents, to yield tertiary alcohols after double addition.

Amide Transformations:

The lactam moiety, while generally less reactive than the ester, can also be manipulated. The amide bond can be hydrolyzed under harsh acidic or basic conditions. nih.gov More significantly, the amide can be reduced to the corresponding cyclic diamine using powerful reducing agents like LiAlH4. masterorganicchemistry.comdavuniversity.org This transformation converts the oxopiperazine into a piperazine, a common and important scaffold in drug discovery.

Table 4: Transformational Chemistry of Ester and Amide Moieties
MoietyReactionTypical ReagentsProduct Functional Group
EsterHydrolysisBase (e.g., LiOH, NaOH)Carboxylic acid
EsterAmidation (via carboxylic acid)Amine, Coupling reagent (e.g., HATU, EDC)Amide
EsterReductionLiAlH4Primary alcohol
Amide (Lactam)ReductionLiAlH4Cyclic diamine (Piperazine)

Applications in Advanced Chemical Synthesis and Drug Design

Methyl 6-oxopiperazine-2-carboxylate as a Versatile Synthetic Intermediate

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules. Its structural features, including a cyclic amide (lactam), a secondary amine, and an ester group, provide multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the creation of diverse molecular architectures.

The synthesis of derivatives often involves reactions at the nitrogen and carbon atoms of the piperazine (B1678402) ring. For instance, the secondary amine can be acylated or alkylated to introduce a variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced or converted to other functional groups. The lactam moiety itself can also undergo various chemical transformations.

A key application of this intermediate is in the divergent synthesis of substituted tetrazines, which are important in bioorthogonal chemistry. A general one-pot method allows for the conversion of carboxylic esters, such as this compound, into versatile 3-thiomethyltetrazine intermediates. These can then be used in palladium-catalyzed cross-coupling reactions or catalytic thioether reduction to produce a wide array of unsymmetrical and monosubstituted tetrazines. nih.gov This method has been successfully applied to a broad range of aliphatic and aromatic ester precursors. nih.gov

Furthermore, related oxopiperidine-2-carboxylate derivatives have been synthesized and their stereochemistry confirmed, highlighting the importance of controlling the three-dimensional arrangement of atoms in these intermediates for their subsequent use in targeted synthesis. researchgate.net The development of efficient and optimized synthetic procedures for related piperidine-based intermediates underscores their significance in the synthesis of pharmaceutically active compounds. researchgate.net

Design and Synthesis of Peptidomimetic Constructs

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved properties such as increased stability and oral bioavailability. The rigid structure of the oxopiperazine ring makes this compound and its derivatives excellent scaffolds for creating conformationally constrained peptidomimetics. nih.govrsc.org

By incorporating the 6-oxopiperazine-2-carboxylic acid framework into a peptide sequence, researchers can enforce specific secondary structures, such as β-turns. figshare.com This is crucial for mimicking the bioactive conformation of a natural peptide and enhancing its binding affinity to a biological target. Solid-phase synthesis techniques have been developed to incorporate 2-oxopiperazine moieties into the main chain of peptoid-like oligomers, thus rigidifying the structure. nih.govrsc.org

The synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit has been reported. nih.gov This involves coupling Fmoc-protected amino acids to the oxopiperazine core, followed by further modifications. nih.gov These libraries are valuable for screening and identifying new protein-binding agents. nih.gov

For example, a series of chiral 1,3,4,5-tetrasubstituted-2-oxopiperazines have been designed and synthesized as potential PAR1 antagonists. nih.gov These highly functionalized piperazines were synthesized from amino acid-derived pseudodipeptides, demonstrating the utility of the oxopiperazine scaffold in creating complex peptidomimetic structures. nih.gov The synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics has also been achieved through a sequence of Michael addition, acylation, and ring-closing reactions. rsc.org

Peptidomimetic Approach Key Features Reference
Incorporation into peptoid-like oligomersRigidifies the main chain, creating conformational constraints. nih.govrsc.org
Synthesis of chiral tetrasubstituted-2-oxopiperazinesCreates highly functionalized pseudodipeptide-based structures. nih.gov
Use as dipeptide mimicsEmploys a multi-step synthesis to create structurally diverse compounds. rsc.org
Evaluation as constituents in tetrapeptidesStudies the influence on secondary structure. figshare.com

Role as a Privileged Scaffold in Drug Discovery and Lead Optimization

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The piperazine ring system, including its oxo-derivatives, is considered a privileged scaffold due to its widespread presence in biologically active compounds. nih.gov The oxopiperazine core offers a desirable combination of chemical stability, synthetic accessibility, and the ability to project substituents in well-defined spatial orientations.

The oxopiperazine scaffold has been utilized in the development of novel inhibitors for protein-protein interactions (PPIs), which are challenging targets for small molecules. uni-hannover.denih.govresearchgate.net For instance, an oxopiperazine template was used to design α-helical mimetics that inhibit the PEX5-PEX14 PPI, a potential target for new drugs against Trypanosoma infections. uni-hannover.denih.govresearchgate.net

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.comchemrxiv.orgmedchemexpress.compatsnap.combiobide.com The oxopiperazine scaffold provides a robust platform for systematic structural modifications during lead optimization. By altering the substituents on the ring, medicinal chemists can fine-tune the compound's properties to achieve the desired therapeutic profile.

Scaffold Hopping and Morphing Strategies for Novel Chemical Entities

Scaffold hopping is a drug design strategy that involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.gov This approach is used to discover new chemical entities with improved properties, such as better patentability, enhanced efficacy, or a more favorable safety profile.

The oxopiperazine scaffold has been successfully employed in scaffold hopping and morphing strategies. In one example, a series of 2-oxopiperazine derivatives were designed as dengue virus inhibitors by morphing a pyrrolopiperazinone hit compound identified from a high-throughput screen. nih.gov Systematic investigation of the structure-activity relationship (SAR) around the piperazinone ring led to the identification of a potent anti-dengue compound active against all four dengue serotypes. nih.gov

Strategy Application Outcome Reference
Scaffold MorphingDengue virus inhibitorsIdentification of potent 2-oxopiperazine derivatives with activity against all four dengue serotypes. nih.gov
Scaffold HoppingProteasome inhibitorsLed to a preclinical candidate after an extensive scaffold-hopping exercise. dundee.ac.uk

Development of Inhibitors based on Oxopiperazine Templates

The oxopiperazine scaffold has proven to be a valuable template for the development of a wide range of inhibitors targeting various enzymes and receptors. Its ability to be readily functionalized allows for the precise placement of chemical groups that can interact with the active site of a biological target.

As previously mentioned, oxopiperazine-based peptidomimetics have been developed as inhibitors of the PEX5-PEX14 protein-protein interaction. uni-hannover.denih.govresearchgate.net These compounds were designed as α-helical mimetics and showed cellular activity against T. b. brucei, the parasite responsible for African trypanosomiasis. uni-hannover.denih.govresearchgate.net

In addition to PPIs, oxopiperazine derivatives have been explored as modulators of ion channels for the potential treatment of pain and epilepsy. google.com The development of novel allosteric modulators of sodium and calcium channels is an active area of research where the oxopiperazine scaffold could play a significant role. google.com The versatility of the oxopiperazine template makes it a promising starting point for the design of new inhibitors for a variety of therapeutic targets.

Advanced Analytical and Characterization Techniques for Oxopiperazine 2 Carboxylates

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 6-oxopiperazine-2-carboxylate. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups. researchgate.netcsu.edu.auchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key structural information. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups (amide and ester) and the nitrogen atoms within the piperazine (B1678402) ring. chemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum would show distinct signals for the methoxy (B1213986) group protons, the proton on the chiral carbon (C2), and the methylene (B1212753) protons of the piperazine ring. The protons on the nitrogen atoms may appear as broad signals.

¹³C NMR: The carbon spectrum would clearly show signals for the two carbonyl carbons (ester and amide), the chiral C2 carbon, the carbons of the piperazine ring, and the methoxy carbon. libretexts.org

Expected NMR Data for this compound

Assignment ¹H NMR Expected Chemical Shift (δ, ppm) ¹³C NMR Expected Chemical Shift (δ, ppm)
Ester C=O - ~170-175
Amide C=O - ~165-170
C2-H (CH) ~4.0-4.5 ~55-60
C3-H₂ (CH₂) ~3.2-3.8 ~40-45
C5-H₂ (CH₂) ~3.0-3.6 ~40-45
N-H Variable, broad -

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. bas.bgmdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ester, and N-H functional groups.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3200-3400 (broad)
C-H (Aliphatic) Stretching 2850-3000
C=O (Ester) Stretching ~1735-1750
C=O (Amide/Lactam) Stretching ~1650-1680
C-O (Ester) Stretching 1100-1300

The combination of NMR and IR data provides a comprehensive and unambiguous confirmation of the chemical structure of this compound. mdpi.comnih.gov

Mass Spectrometry for Molecular Structure Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₆H₁₀N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the chemical formula. researchgate.net

Fragmentation Analysis In MS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecular structure. mdpi.comresearchgate.net The fragmentation of this compound would likely proceed through characteristic pathways involving the cleavage of the ester and amide functionalities. libretexts.orgwhitman.eduraco.cat

Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M+H]⁺ C₆H₁₁N₂O₃⁺ 159.0764 Molecular Ion (Protonated)
[M-OCH₃]⁺ C₅H₈N₂O₂⁺ 128.0586 Loss of the methoxy radical
[M-COOCH₃]⁺ C₅H₈N₂O⁺ 112.0637 Loss of the carbomethoxy group

This analysis, particularly when performed using tandem mass spectrometry (MS/MS), provides robust confirmation of the compound's structure by systematically breaking down the molecule and analyzing the resulting fragments. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. auburn.eduunodc.org

High-Performance Liquid Chromatography (HPLC) HPLC is the premier technique for assessing the purity of non-volatile compounds like oxopiperazine derivatives. researchgate.net A reversed-phase HPLC method is typically used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. jocpr.comptfarm.pl

Typical HPLC Method Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) (with additives like formic acid or TFA)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 210 nm, due to amide chromophore)

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) GC, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of piperazine derivatives. researchgate.net This method may require chemical derivatization to increase the volatility and thermal stability of the compound. Derivatization converts the polar N-H groups into less polar derivatives, making the compound more suitable for GC analysis. GC-MS provides both separation and structural identification, making it a powerful tool for analyzing complex mixtures and identifying impurities.

Advanced Chiral Analysis Techniques for Enantiomeric Purity Assessment

This compound contains a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity is crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral HPLC is the most widely used method for separating enantiomers. tmc.edunih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. Various types of CSPs are available, and method development involves screening different columns and mobile phases to achieve optimal resolution. nih.gov

Capillary Electrophoresis (CE) Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. nih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. researchgate.net The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, allowing for their separation. astm.org The method is known for its high efficiency, short analysis time, and low consumption of sample and reagents.

The selection of the appropriate chiral analysis technique depends on the specific properties of the compound and the analytical requirements. Validation of these methods is essential to ensure they are accurate, precise, and robust for determining enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).

Computational Chemistry and Molecular Modeling of Methyl 6 Oxopiperazine 2 Carboxylate

Quantum Mechanical and Molecular Dynamics Simulations of Oxopiperazine Derivatives

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations offer a powerful combination for investigating the properties of oxopiperazine derivatives. QM methods, based on the principles of quantum mechanics, provide accurate descriptions of electronic structure, chemical bonding, and reactivity. rsc.org MD simulations, on the other hand, employ classical mechanics to simulate the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvent effects, and intermolecular interactions. mdpi.comnih.govresearchgate.net

Researchers utilize QM calculations to determine optimized geometries, partial charges, and frontier molecular orbitals (HOMO and LUMO) of oxopiperazine derivatives. This information is crucial for understanding their intrinsic reactivity and potential interaction sites. For instance, Density Functional Theory (DFT) calculations can be employed to map the molecular electrostatic potential (MEP) surface, identifying regions of positive and negative potential that are prone to electrophilic and nucleophilic attack, respectively. nih.govnih.govresearchgate.net

MD simulations are employed to explore the conformational landscape of Methyl 6-oxopiperazine-2-carboxylate and its analogs in various environments, such as in aqueous solution or within the binding site of a protein. nih.govmdpi.com These simulations can reveal the preferred conformations of the oxopiperazine ring, the orientation of the methyl carboxylate group, and the dynamic network of hydrogen bonds with surrounding water molecules. mdpi.com By analyzing the trajectories from MD simulations, researchers can calculate important thermodynamic properties, such as binding free energies, which are critical for predicting the affinity of a ligand for its receptor. rsc.org

Table 1: Applications of QM and MD Simulations for Oxopiperazine Derivatives

Computational MethodApplicationInsights Gained
Quantum Mechanics (QM)Geometry Optimization, Electronic Structure Calculation, Reactivity PredictionOptimized molecular structure, partial atomic charges, frontier molecular orbital energies, molecular electrostatic potential maps.
Molecular Dynamics (MD)Conformational Analysis, Solvation Studies, Binding Free Energy CalculationPreferred molecular conformations, solvent accessibility, dynamic behavior in solution, stability of protein-ligand complexes.

In Silico Scaffold Analysis and Design in Medicinal Chemistry

The oxopiperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. pharmacophorejournal.comnih.gov In silico scaffold analysis and design play a crucial role in leveraging the potential of the oxopiperazine core to develop new therapeutic agents. mdpi.comethz.ch

Computational techniques are used to analyze the structural and physicochemical properties of the oxopiperazine scaffold that contribute to its biological activity. This includes assessing its size, shape, rigidity, and the spatial arrangement of its functional groups. By comparing the oxopiperazine scaffold to other known pharmacophores, researchers can identify key structural motifs responsible for target recognition.

Furthermore, in silico methods are instrumental in the design of novel oxopiperazine derivatives with improved pharmacological profiles. rsc.org Scaffold hopping, a computational strategy, can be used to identify alternative core structures that mimic the key interactions of the oxopiperazine ring but possess different physicochemical properties. Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are computationally docked into the binding site of a target protein and then elaborated or linked together to create novel ligands based on the oxopiperazine scaffold.

Prediction of Stereoselectivity in Synthetic Transformations

The synthesis of chiral molecules like this compound often yields multiple stereoisomers, only one of which may possess the desired biological activity. Predicting and controlling the stereoselectivity of synthetic reactions is therefore of paramount importance. Computational chemistry offers powerful tools for predicting the stereochemical outcome of synthetic transformations. rsc.orgrsc.org

Transition state (TS) theory is a cornerstone of these predictive models. By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored. chemrxiv.org Quantum mechanical methods are employed to locate and characterize the geometries and energies of these transition states with a high degree of accuracy. nih.gov

For more complex systems, computational models, including machine learning algorithms, are being developed to predict stereoselectivity based on a variety of molecular descriptors of the reactants, catalysts, and solvents. nih.gov These models are trained on large datasets of experimentally determined stereoselectivities and can provide rapid and accurate predictions for new reactions. By understanding the factors that govern stereoselectivity at the molecular level, chemists can rationally design catalysts and reaction conditions to favor the formation of the desired stereoisomer of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Understanding the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. scilit.com Computational approaches have become integral to SAR studies, enabling the analysis of large datasets and the development of predictive models. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a widely used computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.govnih.govnih.govnih.gov For oxopiperazine derivatives, a QSAR model could be developed to predict their binding affinity to a specific target based on descriptors such as molecular weight, lipophilicity (logP), and various electronic and topological parameters. researchgate.netmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are correlated with biological activity. This information is invaluable for guiding the design of new analogs with enhanced potency. Molecular docking studies can also be used to rationalize the SAR of a series of compounds by visualizing their binding modes within the active site of a receptor and identifying key interactions. nih.govnih.gov

Table 2: Computational Approaches in SAR Studies

Computational MethodDescriptionApplication to Oxopiperazine Derivatives
QSARCorrelates biological activity with molecular descriptors.Predicts the activity of new derivatives based on their physicochemical properties.
3D-QSAR (CoMFA/CoMSIA)Relates the 3D structural features of molecules to their biological activity.Provides 3D contour maps to guide structural modifications for improved potency.
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Elucidates the binding mode of oxopiperazine derivatives and identifies key interactions with the target.

Future Perspectives in Oxopiperazine 2 Carboxylate Research

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes to the 6-oxopiperazine-2-carboxylate core is a cornerstone for future research. While classical methods exist, the focus is shifting towards more sophisticated and atom-economical strategies.

One promising avenue is the advancement of asymmetric catalysis . A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed, providing a facile route to chiral piperazin-2-ones with high enantioselectivity (up to 90% ee). dicp.ac.cn This methodology could be adapted for the synthesis of enantiomerically pure 6-oxopiperazine-2-carboxylate esters, which is crucial for the development of specific biologically active compounds. The utility of this approach has been demonstrated on a gram scale, indicating its potential for practical applications. dicp.ac.cn

Furthermore, iridium-catalyzed methodologies are emerging as powerful tools for the synthesis of C-substituted piperazines. acs.orgnih.gov A notable example is the head-to-head coupling of imines, which allows for the selective formation of a single diastereoisomer. acs.orgnih.gov The application of such catalytic systems to precursors of 6-oxopiperazine-2-carboxylates could provide direct access to a range of substituted derivatives.

Future research will likely explore a broader range of catalytic systems, including those based on other transition metals and organocatalysis, to enhance the efficiency, stereoselectivity, and substrate scope of these synthetic transformations. The development of one-pot and tandem reactions will also be a priority to streamline the synthesis of complex oxopiperazine-2-carboxylate derivatives.

Development of Highly Functionalized and Substituted Analogues

The systematic exploration of the chemical space around the 6-oxopiperazine-2-carboxylate scaffold is essential for uncovering new structure-activity relationships and developing compounds with tailored properties. The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, and its functionalization can significantly impact the biological activity and physicochemical properties of the resulting molecules. rsc.orgnih.gov

A facile and versatile method for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates has been reported, allowing for the introduction of a wide variety of substituents. rsc.org This approach, which involves a sequence of Michael addition, acylation, and ring-closing substitution, provides a powerful tool for generating libraries of analogues for biological screening. rsc.org

Moreover, the development of rigid, bridged piperazine scaffolds offers a strategy to conformationally constrain the molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net The synthesis of 2,6-bridged piperazines with functional groups in the bridges has been demonstrated, providing a blueprint for the design of novel, conformationally restricted oxopiperazine-2-carboxylate analogues. nih.govresearchgate.net

A key area of future research will be the regioselective functionalization of the piperazine ring at different positions. The development of methods for the selective introduction of substituents at the nitrogen and carbon atoms will enable the fine-tuning of the molecule's properties. A patent describing a wide range of substituted oxopiperazine derivatives for the treatment of pain and epilepsy highlights the therapeutic potential of such functionalized analogues. google.com

The table below summarizes the key approaches for the development of functionalized oxopiperazine-2-carboxylate analogues.

ApproachDescriptionKey Advantages
Versatile Synthesis A multi-step synthesis involving Michael addition, acylation, and ring-closing substitution.Allows for the introduction of a wide variety of substituents at different positions.
Rigid Scaffolds The introduction of bridges to conformationally constrain the piperazine ring.Enhances binding affinity and selectivity for biological targets.
Regioselective Functionalization The selective introduction of substituents at specific nitrogen or carbon atoms.Enables fine-tuning of physicochemical and biological properties.

Innovative Applications in Chemical Biology and Material Science

The unique structural features of methyl 6-oxopiperazine-2-carboxylate make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the burgeoning fields of chemical biology and material science.

In chemical biology , the oxopiperazine-2-carboxylate scaffold could be employed in the design of bioorthogonal probes . Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The functional groups on the piperazine ring could be modified to incorporate "click chemistry" handles, allowing for the specific labeling and tracking of biomolecules in real-time. The development of such probes would require careful consideration of factors such as reactivity, selectivity, and biocompatibility. nih.gov

In the realm of material science , piperazine-containing polymers have shown promise in a variety of applications. For instance, polymers derived from related heterocyclic monomers like oxazines and benzoxazines are being explored for their thermal stability and gas separation properties. nih.govmdpi.commdpi.comrsc.org The incorporation of the polar and functionalizable 6-oxopiperazine-2-carboxylate moiety into polymer backbones could lead to the development of novel materials with tailored properties, such as enhanced hydrophilicity, specific binding capabilities, or responsiveness to external stimuli. The synthesis of polymers with repeating benzoxazine (B1645224) units in the main chain provides a precedent for creating such functional materials. mdpi.com

Future research in this area will likely focus on the synthesis and characterization of polymers incorporating the this compound monomer and the evaluation of their properties for specific applications, including drug delivery, separation membranes, and smart materials.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 70°C
Reaction Time12–24 hoursExtended time reduces byproducts
Solvent SystemTHF/Water (3:1)Balances solubility and reactivity

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1H/13C NMR to verify carbonyl (δ ~165–170 ppm) and piperazine ring protons (δ ~3.0–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]+ at m/z 187.1 .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersExpected Outcomes
1H NMRDMSO-d6, 400 MHzIntegration of methyl ester (~3.7 ppm)
HPLCAcetonitrile/water (70:30)Retention time ~8.2 min

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (~0.2 mm).
  • Refinement : SHELXL software for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Check R-factor convergence (<5%) and ORTEP-3 for thermal ellipsoid visualization .

Q. Example Workflow :

Grow single crystals via slow evaporation in ethanol.

Solve structure using direct methods (SHELXS) and refine with SHELXL .

Validate geometry using PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound analogs in drug discovery?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the piperazine ring (e.g., methyl, acetyl) to modulate steric/electronic effects .
  • Biological Assays : Test inhibition of bacterial gyrase or kinase targets using fluorescence polarization assays .
  • Data Analysis : Correlate IC50 values with Hammett constants (σ) or steric parameters (Es) .

Q. Table 3: SAR Trends in Analogs

ModificationBiological Activity (IC50)Key Interaction
6-Oxo group2.5 µM (E. coli gyrase)Hydrogen bonding with ATP pocket
Methyl esterReduced cell permeabilityHydrophobic barrier

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous NOE effects) .
  • Dynamic Effects : Consider variable-temperature NMR to detect conformational exchange broadening .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. Case Study :

  • Observed Discrepancy : Split peaks in 1H NMR.
  • Resolution : Confirm rotameric equilibration via VT-NMR (25–60°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.